2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid
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Overview
Description
Jaspolyside is a secoiridoid glycoside isolated from the leaves of Jasminum polyanthum . Secoiridoids are a class of compounds known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . Jaspolyside, in particular, has garnered attention for its potential therapeutic applications.
Preparation Methods
The preparation of Jaspolyside involves the extraction from the leaves of Jasminum polyanthum. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the bioactive compounds . The leaves are dried, powdered, and subjected to solvent extraction, followed by purification using chromatographic techniques . Industrial production methods may involve large-scale extraction and purification processes to obtain significant quantities of the compound.
Chemical Reactions Analysis
Jaspolyside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of Jaspolyside can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Jaspolyside has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound to study the reactivity of secoiridoid glycosides . In biology, Jaspolyside has shown potential as an antioxidant and anti-inflammatory agent, making it a candidate for further research in the treatment of oxidative stress-related diseases . In medicine, its antimicrobial properties have been explored for potential use in developing new antibiotics . Additionally, Jaspolyside has applications in the industry, particularly in the development of natural product-based pharmaceuticals .
Mechanism of Action
The mechanism of action of Jaspolyside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammatory pathways . Jaspolyside has been shown to activate antioxidant enzymes and inhibit pro-inflammatory cytokines, thereby reducing oxidative damage and inflammation . The compound also interacts with cellular signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, to exert its therapeutic effects .
Comparison with Similar Compounds
Jaspolyside is unique among secoiridoid glycosides due to its specific chemical structure and pharmacological properties. Similar compounds include oleuropein, ligustroside, and angustifolioside B, which are also secoiridoid glycosides isolated from various plant species . While these compounds share some pharmacological activities, such as antioxidant and anti-inflammatory effects, Jaspolyside is distinguished by its specific molecular interactions and therapeutic potential .
Properties
Molecular Formula |
C17H24O11 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid |
InChI |
InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20)/b7-3+/t8?,10-,12-,13+,14-,16+,17+/m1/s1 |
InChI Key |
XSCVKBFEPYGZSL-JQUKCQOOSA-N |
Isomeric SMILES |
C/C=C\1/[C@@H](OC=C(C1CC(=O)O)C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O |
Origin of Product |
United States |
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